3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE
Overview
Description
3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE is a complex organic compound that features a sulfonamide group, an adamantyl moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylmethylamine and the sulfonyl chloride intermediates. The adamantylmethylamine can be synthesized from adamantane through a series of reactions, including halogenation and amination. The sulfonyl chloride intermediate is usually prepared by reacting a sulfonic acid with thionyl chloride.
The final step involves the coupling of the adamantylmethylamine with the sulfonyl chloride to form the sulfonamide, followed by the reaction with N-phenylbenzamide under appropriate conditions to yield the target compound. Common reagents used in these reactions include organic solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of microwave irradiation and other advanced techniques can also enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The adamantyl moiety provides steric bulk, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE is unique due to its combination of an adamantyl group and a benzamide structure, which imparts distinct physicochemical properties and potential biological activities not found in simpler sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(1-adamantylmethylsulfamoyl)-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-23(26-21-6-2-1-3-7-21)20-5-4-8-22(12-20)30(28,29)25-16-24-13-17-9-18(14-24)11-19(10-17)15-24/h1-8,12,17-19,25H,9-11,13-16H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYAYAAKZBUGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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